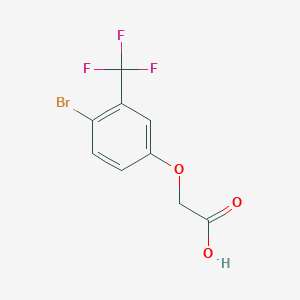

2-(4-Bromo-3-(trifluoromethyl)phenoxy)acetic acid

Description

IUPAC Nomenclature and Molecular Formula

The compound 2-(4-bromo-3-(trifluoromethyl)phenoxy)acetic acid adheres to systematic IUPAC naming conventions. Its IUPAC name is derived from the parent acetic acid backbone, with substituents identified by their positions on the aromatic ring. The molecular formula is C₉H₆BrF₃O₃ , comprising a phenoxy group substituted with bromine at the 4-position and trifluoromethyl at the 3-position, linked via an ether bond to the acetic acid moiety. The molecular weight is calculated as 299.04 g/mol , consistent with its elemental composition.

Table 1: Core Structural Features

| Feature | Description |

|---|---|

| Parent backbone | Phenoxyacetic acid (C₈H₈O₃) |

| Substituent at C-4 | Bromine (Br) |

| Substituent at C-3 | Trifluoromethyl (-CF₃) |

| Functional group | Acetic acid (-CH₂COOH) |

Crystallographic Analysis and Conformational Studies

Crystallographic data for this compound remain limited in publicly available databases. However, structural analogs such as 4-bromo-N′-[(3-chloro-2-hydroxyphenyl)... provide insights into potential packing motifs and intermolecular interactions. For example:

- Planar aromatic systems : Phenyl rings in similar compounds often adopt coplanar arrangements to maximize conjugation.

- Hydrogen bonding : The carboxylic acid group may participate in intermolecular hydrogen bonds, stabilizing crystalline lattices.

- Substituent positioning : The bulky trifluoromethyl group likely induces steric hindrance, influencing molecular packing and dihedral angles.

While no direct X-ray crystallography data exists for this compound, computational studies (e.g., DFT calculations) could predict its conformational preferences. For instance, s-trans conformations are often favored in derivatives with electron-withdrawing substituents to minimize dipole-dipole repulsion.

Electronic Structure and Substituent Effects

The electronic properties of this compound are dominated by its substituents:

Trifluoromethyl (-CF₃) Group

- Electron-withdrawing effect : Reduces electron density on the aromatic ring via inductive and resonance effects.

- Steric impact : Increases molecular bulk, potentially altering reaction kinetics.

Bromo Substituent (Br)

- Electronic influence : Moderately electron-withdrawing due to bromine’s electronegativity.

- Reactivity : Enhances electrophilic substitution at ortho/para positions but may reduce nucleophilic attack at the phenyl ring.

Acetic Acid Moiety (-CH₂COOH)

- Polarity : Introduces a hydrophilic carboxylic acid group, affecting solubility and hydrogen-bonding capacity.

- Conformational flexibility : The ethylene glycol backbone allows rotation, enabling diverse intermolecular interactions.

Table 2: Electronic Effects of Substituents

| Substituent | Electronic Effect | Impact on Reactivity |

|---|---|---|

| -CF₃ (C-3) | Strongly EWG | Deactivates ring toward electrophiles |

| Br (C-4) | Moderately EWG | Directs substitution to C-2/C-6 |

| -CH₂COOH | Polar, H-bond donor | Enhances solubility in polar solvents |

Comparative Analysis with Analogous Phenoxyacetic Acid Derivatives

This compound shares structural motifs with other phenoxyacetic acid derivatives, but its unique substituent combination distinguishes its properties.

Key Comparisons :

- 2-(3-Bromo-4-(trifluoromethyl)phenyl)acetic acid (C₉H₆BrF₃O₂)

- Structural difference : Bromine at C-3 vs. C-4 in the target compound.

- Electronic consequence : The para-bromo substitution in the target compound may enhance resonance stabilization compared to the meta position.

2-[4-(Trifluoromethyl)phenoxy]acetic acid (C₉H₇F₃O₃)

- Substituent absence : Lacks bromine, resulting in reduced electron-withdrawing effects.

- Reactivity : Less prone to electrophilic substitution due to the absence of halogen directing groups.

2-[3-(Trifluoromethyl)phenoxy]acetic acid (C₉H₇F₃O₃)

- Positional isomer : Trifluoromethyl at C-3 vs. C-3 in the target compound.

- Steric effects : Similar bulkiness, but the target compound’s bromine introduces additional electronic modulation.

Table 3: Comparative Properties of Phenoxyacetic Acid Derivatives

| Compound | Molecular Formula | Key Substituents | Molecular Weight |

|---|---|---|---|

| Target compound | C₉H₆BrF₃O₃ | Br (C-4), -CF₃ (C-3) | 299.04 g/mol |

| 2-(3-Bromo-4-(trifluoromethyl)... | C₉H₆BrF₃O₂ | Br (C-3), -CF₃ (C-4) | 283.04 g/mol |

| 2-[4-(Trifluoromethyl)phenoxy]... | C₉H₇F₃O₃ | -CF₃ (C-4) | 213.12 g/mol |

Properties

IUPAC Name |

2-[4-bromo-3-(trifluoromethyl)phenoxy]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrF3O3/c10-7-2-1-5(16-4-8(14)15)3-6(7)9(11,12)13/h1-3H,4H2,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFIGLJRVBTWJKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OCC(=O)O)C(F)(F)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrF3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-3-(trifluoromethyl)phenoxy)acetic acid typically involves the reaction of 4-bromo-3-(trifluoromethyl)phenol with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) under an inert atmosphere, usually argon, and at elevated temperatures around 125°C for 24 hours .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-3-(trifluoromethyl)phenoxy)acetic acid can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines or thiols.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction Reactions: Reducing agents like lithium aluminum hydride.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenoxyacetic acids, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Synthetic Organic Chemistry

2-(4-Bromo-3-(trifluoromethyl)phenoxy)acetic acid serves as an important intermediate in the synthesis of complex organic molecules. Its unique functional groups allow for various chemical transformations, including nucleophilic substitutions and coupling reactions. This versatility is essential for developing new synthetic methodologies.

The compound has been investigated for its potential biological activities:

- Antimicrobial Properties : Studies have indicated that derivatives of this compound exhibit significant antimicrobial activity against various pathogens. The trifluoromethyl group enhances its potency by improving lipophilicity.

- Anticancer Activity : Recent research has shown that related compounds can inhibit cell proliferation in cancer cell lines, such as MCF-7 breast cancer cells. The mechanism involves inhibition of matrix metalloproteinases (MMPs), which play a crucial role in tumor metastasis .

Table 1: Anticancer Activity of Related Compounds

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 | 8.47 | Inhibition of MMP-2 and MMP-9 |

| Compound B | NIH-3T3 | 89.8 | Minimal toxicity |

Pharmaceutical Development

The compound is explored as a precursor in pharmaceutical synthesis, particularly for developing drugs targeting specific biological pathways. Its ability to modulate enzyme activity makes it suitable for drug design aimed at treating diseases like cancer and bacterial infections.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial effects of various derivatives of this compound against Chlamydia species. The results showed that certain derivatives significantly reduced chlamydial inclusion sizes without cytotoxicity to host cells.

Table 2: Antimicrobial Activity

| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Chlamydia | 64 µg/mL |

| Compound B | Staphylococcus | 128 µg/mL |

Case Study 2: Cancer Cell Viability

In a controlled laboratory setting, the effects of this compound on MCF-7 breast cancer cells were analyzed over a period of 72 hours. Increasing concentrations led to significant reductions in cell viability, indicating its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of 2-(4-Bromo-3-(trifluoromethyl)phenoxy)acetic acid involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups can enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways. The phenoxyacetic acid moiety can also play a role in the compound’s overall activity by interacting with different molecular sites .

Comparison with Similar Compounds

Key Observations :

- Halogen Effects: The bromine in 2-(4-Bromo-3-(trifluoromethyl)phenoxy)acetic acid increases molecular weight and lipophilicity compared to the chloro analog (254.59 vs. 245.07 for bromo-methoxy analogs) .

- Substituent Positioning : The meta-trifluoromethyl group enhances acidity (lower pKa) compared to para-substituted analogs due to stronger electron withdrawal .

Brominated Phenylacetic Acid Derivatives

Compounds with bromine and methoxy groups highlight the role of substituent electronic properties:

Key Observations :

- Crystal Packing : Bromine and methoxy substituents influence crystal lattice interactions. For example, 2-(3-Bromo-4-methoxyphenyl)acetic acid forms centrosymmetric O–H⋯O hydrogen-bonded dimers .

- Electronic Effects : The bromine atom at position 3 in 2-(3-Bromo-4-methoxyphenyl)acetic acid creates a larger C–C–C angle (121.5°) compared to methoxy (118.2°) and acetic acid (118.4°) groups, reflecting its electron-withdrawing nature .

Hypolipidemic Activity of Phenoxyacetic Acid Derivatives

highlights 2-(4-(2-substituted aminothiazole-4-yl)phenoxy)acetic acid derivatives as hypolipidemic agents. Key structural features for activity include:

- Phenoxyacetic Acid Core: Facilitates hydrogen bonding and solubility.

- Electron-Withdrawing Groups : Enhance metabolic stability and receptor binding .

Biological Activity

2-(4-Bromo-3-(trifluoromethyl)phenoxy)acetic acid is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

The molecular formula of this compound is , with a molecular weight of approximately 300.06 g/mol. The compound features a brominated phenoxy group and a trifluoromethyl substituent, which are known to enhance biological activity through various mechanisms.

Synthesis Methods

The synthesis typically involves the reaction of 4-bromo-3-(trifluoromethyl)phenol with chloroacetic acid under basic conditions. This process can be optimized for yield and purity through various methods, including:

- Nucleophilic substitution reactions : Utilizing bases such as sodium hydroxide to facilitate the reaction.

- Reflux conditions : Maintaining appropriate temperature to ensure complete reaction.

Pharmacological Properties

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Activity : Studies have shown that compounds with similar structures demonstrate significant antimicrobial properties. For instance, derivatives containing trifluoromethyl groups have been associated with enhanced activity against various bacterial strains, including Mycobacterium tuberculosis .

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, potentially acting as an anti-inflammatory agent. This is particularly relevant in the context of chronic inflammatory diseases.

- PPAR Modulation : Some derivatives of phenoxyacetic acids have been identified as selective PPAR (Peroxisome Proliferator-Activated Receptor) modulators, which play crucial roles in lipid metabolism and glucose homeostasis .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The trifluoromethyl group enhances lipophilicity, allowing better interaction with hydrophobic pockets in enzymes, which may lead to inhibition of key metabolic pathways.

- Receptor Binding : The compound may bind to nuclear receptors like PPARs, influencing gene expression related to metabolism and inflammation.

Study on Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of several phenoxyacetic acid derivatives against M. tuberculosis. The results indicated that compounds with similar structural motifs exhibited MIC values ranging from 4 to 64 μg/mL, suggesting that the incorporation of bromine and trifluoromethyl groups could enhance potency .

| Compound | MIC (μg/mL) | Activity |

|---|---|---|

| This compound | TBD | TBD |

| Control (Isoniazid) | 0.0625 | Standard |

Study on Anti-inflammatory Effects

In vitro assays demonstrated that compounds with similar phenoxy structures showed significant inhibition of pro-inflammatory cytokines in macrophage cell lines. This suggests potential applications in treating inflammatory diseases .

Q & A

Q. Key Data :

| Reaction Step | Conditions | Yield | Reference |

|---|---|---|---|

| Bromination | Br₂ in AcOH, RT, 1 hr | ~75% | |

| Purification | Ethanol/H₂O recrystallization | 95% purity |

Basic: How is the compound characterized structurally, and what analytical techniques are critical?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substitution patterns. For instance, the trifluoromethyl group (CF₃) appears as a singlet in F NMR at δ ~ -60 ppm .

- X-ray Diffraction (XRD) : Determines crystal packing and hydrogen-bonding motifs. The compound forms centrosymmetric dimers via O−H···O hydrogen bonds (bond length: ~2.68 Å) .

- Melting Point (mp) : Reported mp ranges from 96–102°C, with variations depending on crystallinity .

Q. Example XRD Parameters :

| Parameter | Value | Reference |

|---|---|---|

| Space Group | P2₁/c | |

| Unit Cell (Å) | a=12.502, b=8.269, c=9.019 |

Advanced: How do electronic effects of substituents (Br, CF₃) influence reactivity in cross-coupling reactions?

Methodological Answer:

The electron-withdrawing trifluoromethyl group (−CF₃) and bromine (−Br) activate the aromatic ring toward electrophilic substitution but deactivate it toward nucleophilic reactions.

Q. Contradictions :

- Some studies report lower yields (~40%) in coupling reactions due to steric hindrance from −CF₃ .

Advanced: What computational methods are used to predict the compound’s biological activity?

Methodological Answer:

- Density Functional Theory (DFT) : Calculates electrostatic potential maps to predict binding affinity with enzymes (e.g., cyclooxygenase-2). The −CF₃ group shows high electron density, favoring hydrophobic interactions .

- Molecular Docking : Software like AutoDock Vina models interactions with protein targets (e.g., kinase inhibitors). Docking scores correlate with IC₅₀ values in enzyme assays .

Q. Case Study :

| Target Protein | Docking Score (kcal/mol) | Experimental IC₅₀ | Reference |

|---|---|---|---|

| COX-2 | -9.2 | 2.3 µM |

Basic: What are the solubility and stability guidelines for this compound?

Methodological Answer:

- Solubility : Soluble in polar aprotic solvents (DMF, DMSO) and sparingly soluble in ethanol. Avoid aqueous solutions at pH >7 due to hydrolysis of the ester linkage .

- Storage : Store at RT in airtight containers under inert gas (N₂ or Ar) to prevent degradation. Stability >2 years when protected from light .

Q. Solubility Data :

| Solvent | Solubility (mg/mL) | Reference |

|---|---|---|

| DMSO | 25 | |

| Ethanol | 5 |

Advanced: How does the compound serve as an intermediate in antimitotic drug synthesis?

Methodological Answer:

Q. Biological Data :

| Compound Derivative | Tubulin Inhibition (%) | Reference |

|---|---|---|

| Combretastatin A-4 | 98 |

Advanced: What contradictions exist in reported synthetic yields, and how can they be resolved?

Methodological Answer:

- Contradiction : Yields for bromination range from 60–80% depending on solvent (acetic acid vs. HBr/AcOH mixtures) .

- Resolution : Optimize stoichiometry (1:1.05 molar ratio of substrate:Br₂) and monitor reaction progress via TLC (Rf = 0.3 in hexane/EtOAc 3:1) .

Basic: What safety precautions are required when handling this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.